molecular formula C19H19N3O2 B2869243 N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2319647-56-6

N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2869243
CAS No.: 2319647-56-6
M. Wt: 321.38
InChI Key: VOYKJKZKKSWFCN-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide is a small molecule with the molecular formula C19H19N3O2 and a molecular weight of 321.4 g/mol . This compound belongs to a class of indole-2-carboxamide derivatives identified as promising scaffolds in medicinal chemistry, particularly for the development of novel antiplasmodial agents . Research indicates that optimized compounds within this series demonstrate potent activity against Plasmodium falciparum (Pf3D7-IC50 ~ 0.3 µM), the parasite responsible for the most severe form of malaria . Investigations into the mode of action suggest that these indole-2-carboxamides interfere with the homeostasis of the parasite's digestive vacuole . Beyond its core antiplasmodial potential, the indole-carboxamide pharmacophore is recognized for its relevance in neuroscience and neurodegenerative disease research, including studies on targets such as monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS) . This reagent is provided for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and mechanism-of-action investigations. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-15-6-5-14-8-18(22-17(14)9-15)19(23)21-11-12-2-7-16(20-10-12)13-3-4-13/h2,5-10,13,22H,3-4,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYKJKZKKSWFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide:

Basic Information

  • Chemical Name: this compound .
  • CAS Number: 2319647-56-6 .
  • Molecular Formula: C19H19N3O2 .
  • Molecular Weight: 321.4 .

Reported Properties

  • Density: Not available .
  • Boiling Point: Not available .
  • Melting Point: Not available .
  • Flash Point: Not available .

Structure

  • It is a carboxamide .

Potential Applications

While the search results do not directly specify the applications of this compound, some results offer insight into the potential applications based on its structural features:

  • Radical Scavenging: Carboxamides bearing an N-H functionality can undergo deprotonation or form superoxide radical-anion adducts, suggesting potential applications in radical scavenging . Some compounds with similar structures have demonstrated the ability to scavenge free radicals, such as hydroxyl radicals, superoxide anion radicals, and DPPH radicals . These properties could be applicable in plant medicines .
  • Polyphosphate Hydrolysis: The search results mention the use of polyphosphate substrates with spectrophotometric monitoring of polyphosphate hydrolysis, implying potential applications in enzymatic studies . this compound may have a similar use in the degradation of polyphosphates, but this is speculative .

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs and their comparative features:

Compound Name/ID Core Structure Substituents/Modifications Key Properties/Notes
Target Compound Indole + Pyridine 6-Methoxyindole, cyclopropyl-pyridine High rigidity (cyclopropyl), potential for π-π stacking (indole/pyridine)
B1 (Benzimidazole Derivative) Benzimidazole 4-Methoxyaniline, methyl linker Benzimidazole core enhances planar binding; methoxy improves solubility
Compound 8h Pyrido[3,4-b]indole 2-Hydroxybenzamido, pentyl chain Fused pyridoindole increases rigidity; hydroxy group may enable H-bonding
Compound 9a Acetamide-oxetan Chloromethyl-oxetan, bromophenyl Oxetane improves solubility; bromine adds steric bulk
Compound 2 Dihydropyridinone Methoxy, piperidinyl-ethyl indole Lactam (dihydropyridinone) enhances polarity; piperidinyl may affect bioavailability

Electronic and Steric Effects

  • Cyclopropyl vs.
  • Methoxy Position: The 6-methoxyindole in the target contrasts with the 4-methoxyaniline in B1 . The indole’s methoxy may enhance π-stacking in hydrophobic pockets, whereas B1’s aniline-linked methoxy could favor polar interactions.
  • Pyridine vs. Dihydropyridinone (Compound 2): The pyridine in the target is electronically distinct from the lactam in 2, which introduces hydrogen-bonding capacity but reduces aromaticity .

Pharmacokinetic and Binding Implications

  • Rigidity and Conformation: The pyridoindole in 8h and the target’s cyclopropyl-pyridine both impose rigidity, but the fused system in 8h may restrict rotational freedom more significantly.
  • Solubility Trends: Compounds with polar groups (e.g., oxetane in 9a, hydroxy in 8h) exhibit higher solubility than the target, which relies on methoxy and cyclopropyl for balanced lipophilicity .
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting the target may have a longer half-life compared to analogs with alkyl chains (e.g., pentyl in 8h) .

Research Findings and Validation

  • Crystallographic Validation: SHELX programs (e.g., SHELXL, SHELXS) have been critical in resolving the structures of analogs like 9a and 8h, ensuring accurate comparisons of bond lengths, angles, and conformations .

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H19N3O2C_{19}H_{19}N_{3}O_{2} with a molecular weight of 321.4 g/mol. Its structure features a cyclopropyl group attached to a pyridine ring, a methoxy group on an indole ring, and a carboxamide functional group, which contribute to its diverse chemical reactivity and biological activity .

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₂
Molecular Weight321.4 g/mol
CAS Number2319647-56-6

Antitumor Activity

Recent studies have highlighted the antitumor properties of indole-2-carboxamides, including the compound . Research indicates that this compound exhibits cytotoxic and antiproliferative activities against various cancer cell lines, particularly malignant brain tumor cells. For instance, in vitro assays demonstrated significant inhibition of cell viability in pediatric glioblastoma multiforme (GBM) KNS42 cells with an IC₅₀ value of 0.33 μM .

The biological effects of this compound are believed to involve:

  • Receptor Modulation : The compound may act as an agonist for cannabinoid receptors (CB₁R and CB₂R), which are implicated in various physiological processes including pain modulation and immune response .
  • Cell Signaling Pathways : It influences signaling pathways related to cell growth and apoptosis, potentially activating caspases involved in apoptotic processes .

Study 1: Cytotoxicity Against GBM Cells

In a comparative study examining several indole derivatives, this compound was tested alongside known antitumor agents. The results indicated that this compound not only inhibited tumor cell proliferation but also induced apoptosis through caspase activation .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the indole and pyridine components significantly impacted the compound's potency against Mycobacterium tuberculosis (Mtb). The presence of the methoxy group was found to enhance metabolic stability while maintaining antitubercular activity .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activity of this compound compared to other indole derivatives:

Compound NameIC₅₀ (μM)Activity Type
N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy...0.33Antitumor (GBM KNS42)
WIN55,212-20.12CB₂R Agonist
JWH-133>10CB₁R Agonist

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